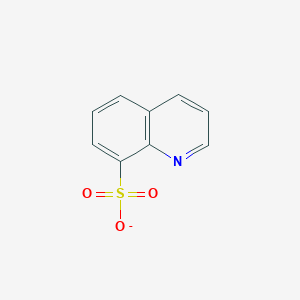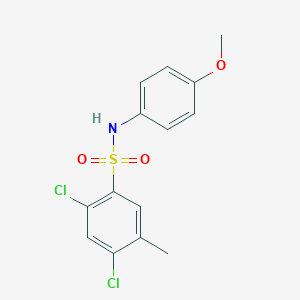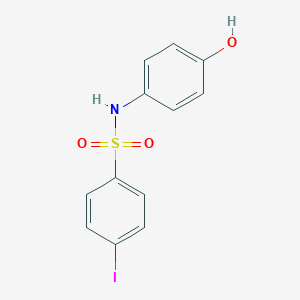![molecular formula C16H13NO5S B280729 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid, also known as MSAB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid involves the inhibition of COX-2 activity. This leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Biochemical and Physiological Effects:
2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been shown to reduce the replication of the hepatitis C virus in cell culture studies.
実験室実験の利点と制限
One of the main advantages of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid is its potential therapeutic applications. It has been found to exhibit a range of biological activities, making it a promising candidate for the treatment of inflammatory diseases, cancer, and viral infections. However, 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has some limitations for lab experiments. Its low solubility in water makes it difficult to administer in vivo. Additionally, its low yield and purity can make it challenging to obtain large quantities of the compound for research purposes.
将来の方向性
There are several future directions for the study of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid. One area of research could focus on improving the synthesis method to increase the yield and purity of the compound. Another direction could be to investigate the potential of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid as a treatment for other inflammatory diseases, such as multiple sclerosis. Additionally, the anti-cancer and anti-viral properties of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid could be further explored to identify potential therapeutic applications. Finally, the development of more water-soluble derivatives of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid could improve its suitability for in vivo studies.
合成法
The synthesis of 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid involves the reaction of 2-methyl-5-nitrobenzofuran with phenylsulfonyl chloride and ammonium carbonate in the presence of a base. The resulting compound is then treated with sodium hydroxide to obtain 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid. The yield of this process is approximately 40% and the purity of the final product can be improved through recrystallization.
科学的研究の応用
2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and inflammation. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.
特性
分子式 |
C16H13NO5S |
|---|---|
分子量 |
331.3 g/mol |
IUPAC名 |
5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO5S/c1-10-15(16(18)19)13-9-11(7-8-14(13)22-10)17-23(20,21)12-5-3-2-4-6-12/h2-9,17H,1H3,(H,18,19) |
InChIキー |
SCTWRESOEGMMHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)O |
正規SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)

![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)